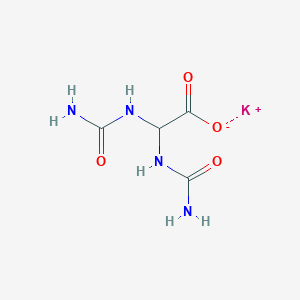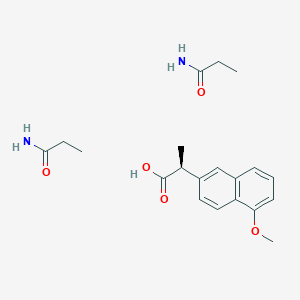
Calcium hydroxymethanesulphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium hydroxymethanesulphinate is a chemical compound with the molecular formula C₂H₆CaO₆S₂. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is a derivative of methanesulfonic acid and is characterized by its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium hydroxymethanesulphinate can be synthesized through the reaction of calcium hydroxide with methanesulfonic acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:
Ca(OH)₂ + 2 CH₃SO₃H → Ca(CH₃SO₃)₂ + 2 H₂O
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process is optimized to maximize yield and purity, often involving multiple purification steps to remove impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
Calcium hydroxymethanesulphinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: It can be reduced to form sulfides.
Substitution: It can participate in substitution reactions where the hydroxymethanesulphinate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under mild to moderate conditions, with temperatures ranging from room temperature to 100°C.
Major Products
The major products formed from reactions involving this compound include sulfonates, sulfides, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Calcium hydroxymethanesulphinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is employed in biochemical assays and as a stabilizing agent for certain biological molecules.
Industry: It is used in the production of specialty chemicals, as a stabilizer in polymer formulations, and in the treatment of industrial effluents.
Mechanism of Action
The mechanism of action of calcium hydroxymethanesulphinate involves its interaction with various molecular targets and pathways. It can act as a reducing agent, donating electrons to other molecules and facilitating redox reactions. Additionally, it can form complexes with metal ions, influencing their reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Sodium hydroxymethanesulphinate: Similar in structure but contains sodium instead of calcium.
Potassium hydroxymethanesulphinate: Similar in structure but contains potassium instead of calcium.
Magnesium hydroxymethanesulphinate: Similar in structure but contains magnesium instead of calcium.
Uniqueness
Calcium hydroxymethanesulphinate is unique due to its specific interactions with calcium ions, which can influence its reactivity and applications. The presence of calcium can enhance its stability and make it suitable for specific industrial and research applications where other similar compounds may not be as effective.
Properties
CAS No. |
22374-97-6 |
|---|---|
Molecular Formula |
C2H6CaO6S2 |
Molecular Weight |
230.3 g/mol |
IUPAC Name |
calcium;hydroxymethanesulfinate |
InChI |
InChI=1S/2CH4O3S.Ca/c2*2-1-5(3)4;/h2*2H,1H2,(H,3,4);/q;;+2/p-2 |
InChI Key |
FYJUPLXMMHBEJS-UHFFFAOYSA-L |
Canonical SMILES |
C(O)S(=O)[O-].C(O)S(=O)[O-].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![9H-Imidazo[1,2-a]benzimidazole-3-carbaldehyde](/img/structure/B13813283.png)
![cis-[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl-4-methylbenzen-esulphonate](/img/structure/B13813284.png)

![13h-Benzo[g]pyrido[3,2-a]carbazole](/img/structure/B13813290.png)



![(2S,3R)-3-hydroxy-2-methyl-5-[(2S,3S)-3-methyloxiran-2-yl]-2,3-dihydropyran-6-one](/img/structure/B13813316.png)
![3-(6,6-Dimethyl-3-bicyclo[3.1.0]hexanylidene)butanenitrile](/img/structure/B13813319.png)



